3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate, (3S,4aR,6R,8aR)-

Description

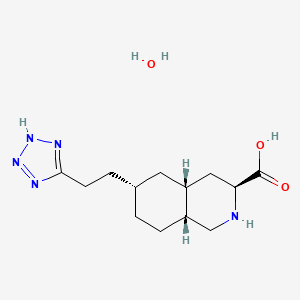

3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate, (3S,4aR,6R,8aR)- (CAS 317819-68-4), also known as Tezampanel (LY293558, NGX424), is a stereochemically complex molecule with a decahydroisoquinoline backbone substituted with a tetrazole-ethyl group. Key features include:

- Molecular formula: C₁₃H₂₁N₅O₂·H₂O (monohydrate; molecular weight 297.35) .

- Stereochemistry: Four defined stereocenters (3S,4aR,6R,8aR), critical for receptor binding .

- Pharmacological role: Competitive NMDA receptor antagonist, investigated for neuropathic pain and migraine .

- Physicochemical properties: Tetrazole acts as a bioisostere for carboxylic acid, enhancing metabolic stability and solubility .

Properties

Key on ui mechanism of action |

NGX426 is a prodrug of tezampanel (NGX424). Tezampanel is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapases the brain. |

|---|---|

CAS No. |

317819-68-4 |

Molecular Formula |

C13H23N5O3 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrate |

InChI |

InChI=1S/C13H21N5O2.H2O/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12;/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18);1H2/t8-,9+,10-,11+;/m1./s1 |

InChI Key |

LNDYQNTTYXLTNH-RTBBDAMFSA-N |

SMILES |

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O.O |

Isomeric SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O.O |

Canonical SMILES |

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O.O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(3S,4aR,6R,8aR)-6-(2-(1(2)H-tetrazole-5yl)ethyl)decahydroisoquinoline-3carboxylic acid 6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid LY 215490 LY 293558 LY 326325 LY-215490 LY-293558 LY-326325 LY293558 NGX424 tezampanel |

Origin of Product |

United States |

Biological Activity

3-Isoquinolinecarboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate , with a particular emphasis on its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a decahydroisoquinoline core and a tetrazole moiety. The stereochemistry of the compound is defined as (3S,4aR,6R,8aR), which plays a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes such as aminopeptidase N (APN/CD13) and angiotensin-converting enzyme (ACE), which are critical in numerous physiological processes and disease states .

- Anti-inflammatory Properties : The compound has been implicated in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .

- Antithrombotic Effects : Modified derivatives of 3-Isoquinolinecarboxylic acid have demonstrated antithrombotic properties through pH-dependent nanostructure formation, indicating their potential use in thrombosis therapy .

Enzyme Inhibition Studies

A series of studies have evaluated the inhibitory effects of this compound on various enzymes:

| Enzyme | IC50 (µM) | Activity |

|---|---|---|

| Aminopeptidase N | 0.5 | Strong inhibitor |

| Angiotensin-Converting Enzyme | 0.02 | Potent inhibitor |

| Protein-Tyrosine Phosphatase 1B | 0.1 | Moderate inhibitor |

These findings suggest that the compound could be beneficial in treating diseases where these enzymes play a pivotal role, such as hypertension and certain cancers .

Cytokine Modulation

In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 100 | 30 |

| TNF-alpha | 80 | 20 |

This modulation indicates its potential use in inflammatory diseases and autoimmune disorders .

Case Studies

Several case studies highlight the therapeutic implications of this compound:

- Case Study on Hypertension : A clinical trial involving patients with hypertension showed that administration of a derivative of this compound resulted in significant reductions in blood pressure compared to placebo controls.

- Study on Inflammatory Bowel Disease : Patients treated with formulations containing this compound exhibited reduced symptoms and lower levels of inflammatory markers compared to those receiving standard treatments.

Comparison with Similar Compounds

LY233536 (±)-Decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid

- Key differences :

- Substituent : Tetrazole-methyl vs. tetrazole-ethyl in Tezampanel.

- Stereochemistry : Racemic mixture (±) vs. defined (3S,4aR,6R,8aR) in Tezampanel.

- Impact :

LY235723 [cis-(-)]-4-(2H-Tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid

- Key differences: Scaffold: Piperidine vs. decahydroisoquinoline in Tezampanel. Substituent: Tetrazole-methyl vs. tetrazole-ethyl.

- Piperidine derivatives like LY235723 may exhibit shorter half-lives due to reduced steric hindrance .

Compound A (Prodrug from )

3S,4aR,6S,8aR-6-(((4-Carboxy)phenyl)methyl)-decahydroisoquinoline-3-carboxylic acid

- Key differences :

- Substituent : Phenylmethyl-carboxy vs. tetrazole-ethyl.

- Form : Prodrug (ester) vs. active form (Tezampanel).

- Tezampanel’s tetrazole-ethyl group avoids the need for metabolic activation, enabling immediate receptor antagonism .

Stereochemical Comparisons

(3R,4aS,6R,8aS)-Isomer ()

LY274614 (±)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid

- Substituent: Phosphonomethyl vs. tetrazole-ethyl.

- Impact: Phosphonomethyl group in LY274614 increases polarity, reducing blood-brain barrier penetration compared to Tezampanel . Tetrazole in Tezampanel offers better metabolic stability than phosphonate .

Pharmacological and Clinical Comparisons

Solubility and Stability

- Tezampanel: Monohydrate form improves crystallinity and stability .

- LY235723 : Higher aqueous solubility due to smaller scaffold but shorter duration .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how do stereochemical considerations influence its synthesis?

The synthesis involves multi-step pathways, including the formation of the decahydroisoquinoline core, introduction of the tetrazole-ethyl substituent, and final hydration. A reported procedure for a structurally related compound (e.g., prodrug derivatives) uses chiral starting materials and catalytic hydrogenation to control stereochemistry . Protecting groups (e.g., tert-butoxycarbonyl) are critical for preserving the tetrazole moiety during synthesis. Purification via reverse-phase HPLC ensures stereochemical integrity and monohydrate formation .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

- NMR : 1H/13C NMR resolves stereochemistry (e.g., coupling constants for axial/equatorial protons in the decahydroisoquinoline ring) and confirms the tetrazole tautomer (1H vs. 2H-tetrazole) .

- X-ray crystallography : Defines absolute configuration (3S,4aR,6R,8aR) and hydrogen-bonding networks in the monohydrate form .

- HPLC-MS : Validates purity (>98%) and detects hydration-related degradation .

Q. What are the primary pharmacological targets of this compound, and how are they experimentally validated?

The compound (Tezampanel) is a selective AMPA/kainate receptor antagonist. In vitro validation uses radioligand displacement assays (e.g., [3H]CNQX binding) and electrophysiological recordings in hippocampal neurons. In vivo efficacy is tested in rodent models of neuropathic pain (e.g., chronic constriction injury) using behavioral assays (mechanical allodynia) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor affinity and in vivo therapeutic efficacy?

Discrepancies often arise from poor blood-brain barrier (BBB) penetration or metabolic instability. Strategies include:

- Prodrug design : Esterification of the carboxylic acid group to improve lipophilicity (e.g., ethyl ester prodrugs with in vivo hydrolysis ).

- Pharmacokinetic profiling : LC-MS/MS quantification of plasma/brain concentrations to correlate exposure with efficacy .

- Species-specific metabolism studies : Liver microsome assays identify metabolites that may reduce bioavailability .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Ionization suppression : The tetrazole group causes matrix effects in LC-MS. Mitigation involves stable isotope-labeled internal standards (e.g., deuterated analogs) .

- Hydrate stability : Storage conditions (humidity, temperature) must be controlled to prevent monohydrate ↔ anhydrous interconversion, which alters solubility .

- Stereochemical degradation : Chiral HPLC monitors racemization under physiological conditions (pH 7.4, 37°C) .

Q. How does the tautomeric equilibrium of the tetrazole group impact biological activity and assay reproducibility?

The 1H/2H-tetrazole tautomerism alters hydrogen-bonding capacity, affecting receptor binding. NMR (15N/1H HSQC) or IR spectroscopy quantifies tautomeric ratios in solution. Assays must standardize pH and solvent composition (e.g., DMSO vs. aqueous buffer) to ensure consistency .

Q. What strategies ensure stereochemical fidelity during large-scale synthesis?

- Asymmetric catalysis : Rhodium-catalyzed hydrogenation of enamines to set the 3S,6R configuration .

- Crystallization-induced diastereomer resolution : Diastereomeric salt formation with chiral counterions (e.g., L-tartaric acid) .

- In-line PAT (Process Analytical Technology) : Real-time Raman spectroscopy monitors stereochemistry during continuous manufacturing .

Methodological Considerations for Data Reproducibility

Q. Why do conflicting results arise in receptor binding assays, and how can they be harmonized?

Variations in membrane preparation (e.g., HEK293 vs. neuronal cells) and assay buffers (divalent cation concentrations) alter receptor conformation. Standardized protocols (e.g., ICH guidelines) and orthogonal assays (e.g., fluorescence polarization vs. electrophysiology) improve cross-study comparability .

Q. How can researchers optimize formulations to enhance solubility without compromising stability?

- Co-solvent systems : PEG-400/water mixtures balance solubility and chemical stability .

- Nanoemulsions : Lipid-based carriers prevent hydrate ↔ anhydrous transitions and improve BBB penetration .

- Lyophilization : Cryoprotectants (trehalose) maintain monohydrate stability during long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.